molecular formula C11H16N2O B1603090 2-(1-Piperazinyl)benzyl alcohol CAS No. 321909-01-7

2-(1-Piperazinyl)benzyl alcohol

Cat. No.: B1603090
CAS No.: 321909-01-7
M. Wt: 192.26 g/mol
InChI Key: BNQWOCMZRVUREJ-UHFFFAOYSA-N
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Description

2-(1-Piperazinyl)benzyl alcohol is an organic compound characterized by the presence of a piperazine ring attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperazinyl)benzyl alcohol typically involves the reaction of piperazine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Piperazinyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(1-Piperazinyl)benzyl alcohol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-Piperazinyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. This compound may also act as a ligand, modulating the activity of specific proteins and enzymes.

Comparison with Similar Compounds

  • 2-(1-Piperazinyl)ethanol
  • 2-(1-Piperazinyl)phenol
  • 2-(1-Piperazinyl)acetaldehyde

Comparison: 2-(1-Piperazinyl)benzyl alcohol is unique due to the presence of both the piperazine ring and the benzyl alcohol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(2-piperazin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQWOCMZRVUREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622297
Record name [2-(Piperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321909-01-7
Record name [2-(Piperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-piperazin-1-yl-benzoic acid sulfuric acid salt (˜10 mmol) was suspended in 50 mL of tetrahydrofuran. Then 100 mL of 1.0 M borane in tetrahydrofuran (100 mmol) was added and the reaction was stirred at room temperature overnight with a bubbler attached to release pressure in the flask. The reaction mixture was diluted with 50 mL of methanol. The reduced product (470 mg) crystallized out of the mixture during evaporation.
Name
2-piperazin-1-yl-benzoic acid sulfuric acid salt
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10 mmol
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100 mmol
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50 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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